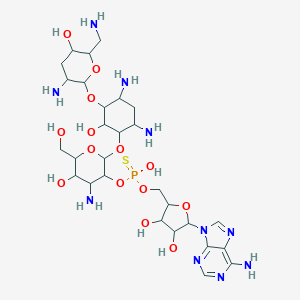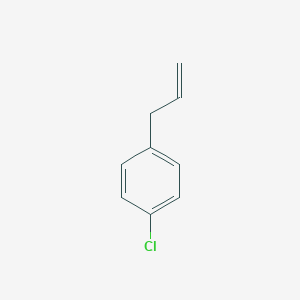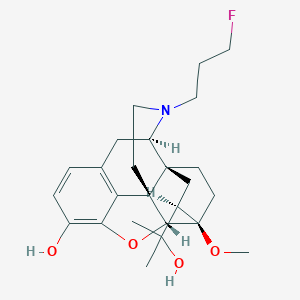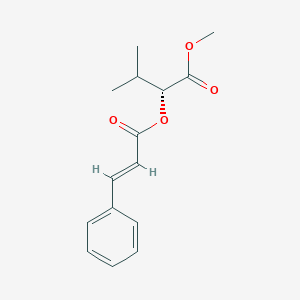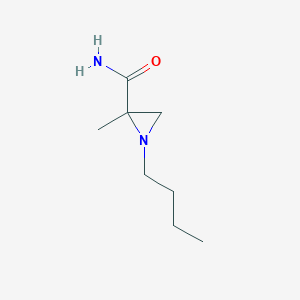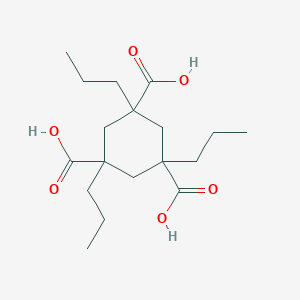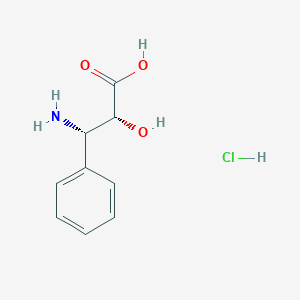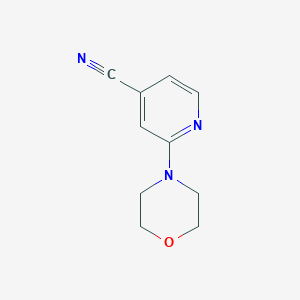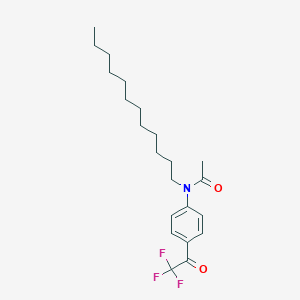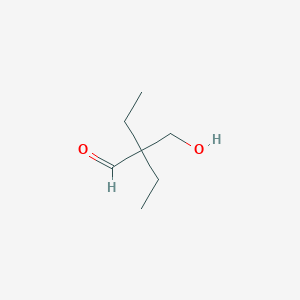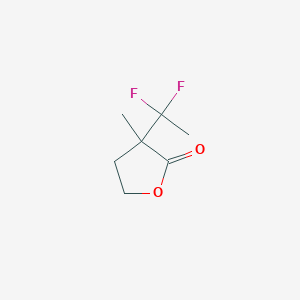
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one, also known as 'Difluoroacetyl methyl carbonate' (DFAMC), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds.
Wirkmechanismus
The difluoroacetyl group in DFAMC can react with various nucleophiles such as alcohols, amines, and thiols to form difluoroacetylated products. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the difluoroacetylated product. The reaction is catalyzed by a base such as triethylamine, which helps in the formation of the tetrahedral intermediate.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DFAMC. However, it has been reported that difluoroacetylated products obtained from DFAMC can exhibit potent biological activity. For example, difluoroacetylated amino acids have been shown to exhibit antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
DFAMC has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used to introduce the difluoroacetyl group into various compounds. However, DFAMC has some limitations as well. It is a toxic and hazardous chemical, and proper precautions should be taken while handling it. Additionally, the reaction of DFAMC with nucleophiles can be slow and may require longer reaction times.
Zukünftige Richtungen
DFAMC has potential applications in the synthesis of various organic compounds, and there are several future directions that can be explored to further enhance its utility. One possible direction is the development of more efficient and selective difluoroacetylation reactions using DFAMC. Another direction is the synthesis of difluoroacetylated products with specific biological activities, which can be used as potential drug candidates. Furthermore, the use of DFAMC in the synthesis of functional materials such as polymers and catalysts can also be explored.
Synthesemethoden
DFAMC can be synthesized by the reaction of difluoroacetic acid with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields DFAMC as a colorless liquid with a boiling point of 100-101°C.
Wissenschaftliche Forschungsanwendungen
DFAMC has been widely used as a reagent in organic synthesis due to its ability to act as a difluoroacetylating agent. It can be used to introduce the difluoroacetyl group into various compounds, which can then be further modified to synthesize new organic molecules. DFAMC has been used in the synthesis of various natural products, pharmaceuticals, and functional materials.
Eigenschaften
CAS-Nummer |
131147-39-2 |
|---|---|
Produktname |
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one |
Molekularformel |
C7H10F2O2 |
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
3-(1,1-difluoroethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-6(7(2,8)9)3-4-11-5(6)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
SPLYYSRLBQTVET-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(C)(F)F |
Kanonische SMILES |
CC1(CCOC1=O)C(C)(F)F |
Synonyme |
alpha-(1,1,-difluoroethyl)-alpha-methyl-gamma-butyrolactone alpha-DFGBL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



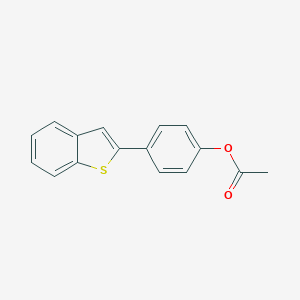
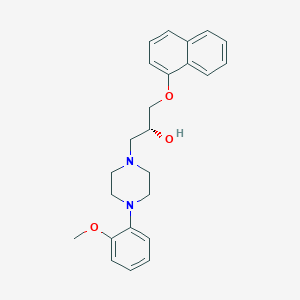
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
